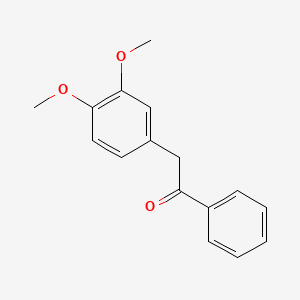
3,4-Dimethoxy-2-phenylacetophenone
Descripción general
Descripción
3,4-Dimethoxy-2-phenylacetophenone is an organic compound characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2-phenylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethoxy-2-phenylacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-2-phenylacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-2-phenylacetophenone involves its interaction with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl moiety but has an acetic acid group instead of an ethanone.
3,4-Dimethoxyphenylpropionic acid: Another related compound with a propionic acid group.
Uniqueness: 3,4-Dimethoxy-2-phenylacetophenone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
Clave InChI |
WPVHTWVXVUQLAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















